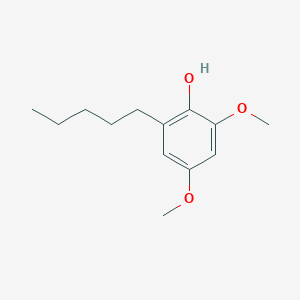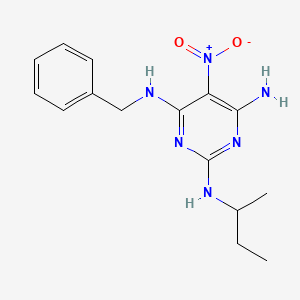
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound with the molecular formula C15H20N6O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of benzyl, butan-2-yl, and nitro groups attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and butan-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions in continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of these methods allows for the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized pyrimidine compounds, and substituted pyrimidine derivatives. These products have diverse applications in chemical synthesis and research.
Applications De Recherche Scientifique
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N4-Benzyl-N2-sec-butyl-5-nitro-2,4,6-pyrimidinetriamine
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
- N-(5-benzyl-4-(tert-butyl)pyrimidine-2,4,6-triamine)
Uniqueness
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
799836-81-0 |
|---|---|
Formule moléculaire |
C15H20N6O2 |
Poids moléculaire |
316.36 g/mol |
Nom IUPAC |
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-3-10(2)18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H4,16,17,18,19,20) |
Clé InChI |
UPSHNCKTSIXXLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
Solubilité |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


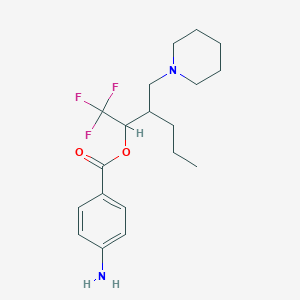
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
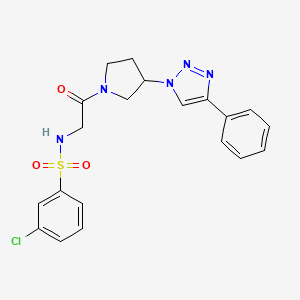
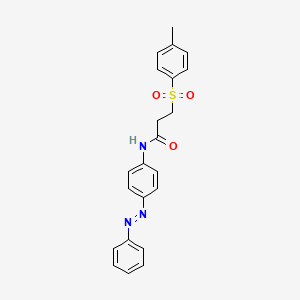
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
